1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde
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Overview
Description
1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde is a heterocyclic compound with the molecular formula C10H8N2O. It is characterized by the presence of both pyridine and pyrrole rings, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
The synthesis of 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde typically involves the following steps:
Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of a catalyst to form 2-(acylethynyl)pyrroles.
Addition Reaction: Propargylamine is added to the acetylenes to yield N-propargylenaminones.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or amines, depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols .
Scientific Research Applications
1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit cell proliferation and induce apoptosis in cancer cells . The pathways involved often include the inhibition of specific signaling pathways critical for cell growth and survival.
Comparison with Similar Compounds
1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde can be compared with other heterocyclic compounds such as:
1H-Pyrrolo[2,3-b]pyridine: Similar in structure but with different biological activities and synthetic routes.
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with distinct chemical properties and applications.
The uniqueness of this compound lies in its dual ring structure, which imparts specific reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
1-pyridin-4-ylpyrrole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-8-10-2-1-7-12(10)9-3-5-11-6-4-9/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQQYLBZQFXVFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390248 |
Source
|
Record name | 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842972-67-2 |
Source
|
Record name | 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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